1-Benzamidopyridin-1-ium iodide

Description

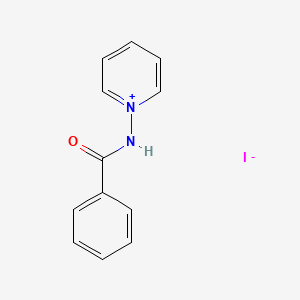

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-pyridin-1-ium-1-ylbenzamide;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O.HI/c15-12(11-7-3-1-4-8-11)13-14-9-5-2-6-10-14;/h1-10H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNXHVAEFLXCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N[N+]2=CC=CC=C2.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzamidopyridin 1 Ium Iodide and Congeners

Direct Quaternization Approaches

Direct quaternization is a common method for synthesizing pyridinium (B92312) salts. This involves the reaction of a pyridine (B92270) derivative with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt.

N-Alkylation Strategies with Iodomethane (Methyl Iodide)

The formation of pyridinium salts can be achieved through the N-alkylation of a pyridine derivative. In a relevant synthesis, a benzamide (B126) derivative is reacted with methyl iodide in acetonitrile. The mixture is stirred at an elevated temperature to facilitate the reaction. mdpi.com This process, known as the Menshutkin reaction, involves the nucleophilic attack of the pyridine nitrogen on the electrophilic methyl group of iodomethane, resulting in the formation of the corresponding N-methylpyridinium iodide salt.

Another study details the reaction of a substituted pyridine with methyl iodide in dimethylformamide (DMF). bgu.ac.il The kinetics of N-alkylation of diarylamines by methyl iodide in DMF have been studied, indicating a bimolecular substitution mechanism. bgu.ac.il While this study focuses on diarylamines, the principles of N-alkylation with methyl iodide are broadly applicable to other nitrogen-containing heterocycles like pyridine.

Optimization of Reaction Parameters: Solvent Influence and Temperature Regimes

The efficiency of quaternization reactions is significantly influenced by reaction parameters such as solvent and temperature. Research has shown that optimizing these conditions can lead to higher yields and faster reaction times. srce.hr

For instance, in the synthesis of quaternary pyridinium salts, different solvents and temperatures have been tested to find the most suitable conditions. srce.hr In one study, the quaternization of nicotinamide (B372718) with diiodopropane was optimized by testing temperatures of 40°C, 60°C, and 80°C, with 80°C proving to be the most effective temperature. srce.hr The reaction time was also optimized, with a 3-hour reaction time yielding the best results under conventional heating. srce.hr

The choice of solvent also plays a crucial role. While acetone (B3395972) has been used as a solvent for these reactions, deep eutectic solvents (DES) like choline (B1196258) chloride:urea have also been explored. srce.hr Although the reaction proceeds in DES, the yields were found to be significantly lower than in acetone. srce.hr Microwave-assisted synthesis has also been investigated as a method to accelerate these reactions, with optimization of power and time leading to high yields in shorter reaction times. srce.hr

A study on the continuous flow synthesis of pyridinium salts utilized Bayesian optimization to simultaneously improve reaction yield and production rate. nih.govrsc.org This approach allowed for the exploration of a wider range of temperatures, even above the solvent's boiling point, due to the pressurized system. rsc.org A systematic temperature sweep from 138°C to 160°C showed an increase in yield from 90% to approximately 97%. nih.gov

Table 1: Optimization of Nicotinamide Quaternization with Diiodopropane srce.hr

| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional | Choline Chloride:Urea | 40 | 1 | 6 |

| Conventional | Choline Chloride:Urea | 60 | 1 | 38 |

| Conventional | Choline Chloride:Urea | 80 | 1 | 41 |

| Conventional | Choline Chloride:Urea | 80 | 3 | 62 |

| Microwave | Acetone | - | 0.167 (10 min) | 90 |

Precursor-Based Synthesis of Benzamidopyridine Derivatives

The synthesis of 1-benzamidopyridin-1-ium iodide often begins with the preparation of its precursor, a benzamidopyridine.

Elaboration of 3-Benzamidopyridine

3-Benzamidopyridine, also known as N-(pyridin-3-yl)benzamide, is a key intermediate. ontosight.ai A common method for its synthesis involves the reaction of 3-aminopyridine (B143674) with a suitable benzoylating agent. One method describes the treatment of 3-aminopyridine with a Boc-protected amino acid in the presence of N-methylmorpholine (NMM) and isobutylchloroformate (IBCF). thieme-connect.com Another approach involves the coupling of 3-aminopyridine with a carboxylic acid using coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBT) in a solvent like DMF. mdpi.com

Copper-catalyzed amination reactions also provide a route to aminopyridine derivatives, which can then be converted to the corresponding benzamides. researchgate.net For example, various bromopyridines can be aminated using aqueous ammonia (B1221849) in the presence of a copper(I) catalyst. researchgate.net

The synthesis of 3-aminopyridine itself can be achieved through various methods, such as the hydrodechlorination of 2-chloro-3-nitropyridine (B167233) followed by reduction of the nitro group. chemicalbook.com

Structural Modifications of Benzamidopyridine Scaffolds for Subsequent Quaternization

The benzamidopyridine scaffold can be structurally modified before the final quaternization step to produce a variety of congeners. These modifications can be made to either the pyridine or the benzamide portion of the molecule. For example, different substituted anilines can be coupled with 3-sulfonylated benzoic acids to create a library of derivatives. nih.gov

Furthermore, the synthesis of related isoindolinone structures from 2-benzamidopyridine 1-oxide highlights the potential for modifications on the pyridine ring itself, which could then be subjected to quaternization. researchgate.net The development of N-acyl pyridinium-N-aminides and their subsequent conversions also demonstrate the versatility of the pyridinium scaffold for further functionalization. orgsyn.org

Advanced Synthetic Strategies for Pyridinium Iodides

Modern synthetic chemistry offers advanced strategies for the preparation of pyridinium iodides, often focusing on improving efficiency, selectivity, and environmental friendliness.

Continuous flow synthesis, coupled with machine learning algorithms for optimization, represents a cutting-edge approach. nih.govrsc.org This method allows for precise control over reaction parameters and can lead to significantly improved yields and production rates. nih.govrsc.org

The use of molecular iodine as a catalyst in aqueous media is another "green" approach for the synthesis of related heterocyclic structures like imidazo[1,2-a]pyridines. nih.govacs.org This methodology avoids hazardous organic solvents and often proceeds under mild conditions. nih.govacs.org While not directly applied to this compound in the provided results, the principles of iodine-mediated synthesis could potentially be adapted.

Unconventional synthesis conditions, such as the use of deep eutectic solvents srce.hr or microwave irradiation srce.hrresearchgate.net, are also being explored to accelerate reaction times and improve yields. Additionally, novel activation strategies, such as the activation of amides with triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine, have been developed to use amides as direct alkylating agents, leading to the formation of N-substituted pyridones, which are related to pyridinium structures. rsc.org

Multicomponent Reaction Protocols Incorporating Pyridinium Moieties

Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis for creating molecular complexity in a single step, which is advantageous over traditional multi-step methods due to the simplicity, availability of reagents, and reduced waste. hse.ru Several MCRs have been developed for the synthesis of highly substituted pyridine and pyridinium derivatives. researchgate.net

One notable approach is the four-component reaction involving Michael acceptors, aromatic aldehydes, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halides, and ammonium acetate (B1210297). hse.ru This domino process, which proceeds through a Michael addition followed by a Mannich reaction and intramolecular cyclization, yields novel piperidine-containing pyridinium salts with high stereoselectivity. hse.ru Another strategy involves the rhodium(III)-catalyzed multicomponent reaction of vinyl ketones or aldehydes, amines, and alkynes to produce highly substituted pyridinium salts via an in situ generated imine-assisted vinylic C–H activation. acs.org

Furthermore, a four-component reaction of pyridinium salts, substituted β-nitrostyrenes, and ammonium acetate in acetic acid has been shown to be an efficient route to 2,4,6-trisubstituted pyridines. researchgate.net These MCR protocols offer versatile and efficient pathways to a wide array of structurally diverse pyridinium-based compounds. researchgate.net

Table 1: Overview of Multicomponent Reactions for Pyridinium Salt Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Four-component domino | Dicyano-olefins, Aromatic aldehydes, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halides, Ammonium acetate | Reflux in Methanol | Piperidine-containing pyridinium salts | hse.ru |

| Rhodium-catalyzed C-H activation | Vinyl ketones/aldehydes, Amines, Alkynes | Rhodium(III) catalyst | Highly substituted pyridinium salts | acs.org |

| Four-component condensation | Pyridinium salts, β-Nitrostyrenes, Ammonium acetate | Acetic acid | 2,4,6-Trisubstituted pyridines | researchgate.net |

Stereoselective Synthetic Pathways for Analogous Pyridinium Salts

The development of stereoselective methods for synthesizing chiral pyridinium salts and their derivatives is crucial for applications in medicinal chemistry and materials science. A common and effective strategy involves the nucleophilic addition of organometallic reagents to chiral N-acylpyridinium salts. acs.org

For instance, the addition of Grignard reagents to a chiral pyridinium salt derived from 4-methoxypyridine (B45360) has been used for the stereoselective synthesis of pyridinones. acs.org This methodology relies on a chiral auxiliary attached to the pyridinium nitrogen to direct the incoming nucleophile to a specific face of the ring, leading to highly diastereoselective and regioselective addition to produce dihydropyridines. acs.org

Photochemical reactions of pyridinium salts also offer a powerful route to stereochemically complex products. acs.org For example, the photoinduced transformation of an in situ generated pyridinium perchlorate (B79767) can produce a stereochemically defined aminocyclopentendiol derivative. acs.org Furthermore, the use of pyridinium salts as precursors for radicals under photoredox catalysis has emerged as a significant strategy for stereoselective bond formation. rsc.orgrsc.org These methods allow for the generation of radicals under mild conditions, which can then be trapped selectively to create stereodefined products. rsc.org

Table 2: Summary of Stereoselective Synthetic Approaches

| Method | Key Feature | Example Application | Reference |

|---|---|---|---|

| Nucleophilic Addition | Use of chiral N-acylpyridinium salts | Synthesis of chiral dihydropyridines and pyridinones | acs.org |

| Photochemical Transformation | Excited-state cyclization of pyridinium salts | Synthesis of stereochemically defined aminocyclopentenes | acs.org |

| Photoredox Catalysis | Generation of radicals from pyridinium salts | Stereoselective deaminative alkylation | rsc.orgrsc.org |

Derivatization and Functionalization of the Pyridinium Core

The functionalization of the this compound scaffold can be approached by targeting either the benzamide portion or the pyridinium ring itself. These modifications allow for the fine-tuning of the molecule's properties.

Chemical Transformations at the Benzamide Moiety

The benzamide moiety offers several sites for chemical transformation. A notable reaction involves the metal-free N- and O-benzoylation of amines and alcohols using pyridinium salts of phenacyl bromides. beilstein-journals.orgd-nb.info This process proceeds through an oxidative C-C bond cleavage and the formation of a new C-N or C-O bond. beilstein-journals.orgd-nb.info While this describes the formation of a benzamide, the reverse reaction, hydrolysis of the amide bond, is a fundamental transformation to yield benzoic acid and an aminopyridinium salt.

A plausible mechanism for transformations at the benzamide group involves the initial attack of a nucleophile at the carbonyl carbon. For instance, in a base-mediated reaction, an intermediate can form which then undergoes rearrangement and C-C bond cleavage to yield N-alkylated benzamides. beilstein-journals.org The synthesis of isoindolinedione-benzamide pyridinium derivatives has been achieved by reacting 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(pyridin-3-ylmethyl)benzamide with various benzyl (B1604629) halides, demonstrating that the amide linkage is stable to the quaternization of the pyridine ring. nih.gov

Table 3: Potential Transformations of the Benzamide Moiety

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Amide Hydrolysis | Acid or base catalysis | Benzoic acid and Aminopyridinium salt |

| Amide Reduction | Strong reducing agents (e.g., LiAlH₄) | Benzylamine derivative |

| Aromatic Substitution | Electrophilic reagents (e.g., HNO₃/H₂SO₄) | Substituted benzoyl ring |

Functional Group Interconversions on the Pyridine Ring

The functionalization of the pyridine ring is often challenging due to its electron-deficient nature. beilstein-journals.orgresearchgate.net However, the conversion of pyridine to a pyridinium salt activates the ring, making it more susceptible to certain transformations. Direct C-H functionalization has become a primary strategy for modifying the pyridine core. researchgate.netsnnu.edu.cn

Visible-light-driven photocatalysis offers a method for the site-selective functionalization of pyridinium derivatives. acs.org By choosing the appropriate radical source, functional groups such as phosphonates and carbamoyls can be installed at either the C2 or C4 position with high regioselectivity. acs.org The selectivity is governed by factors like electrostatic interactions between the radical and the pyridinium nitrogen. acs.org

Another approach involves the temporary dearomatization of the pyridine ring to form more electron-rich intermediates like enamines or dienamines. snnu.edu.cn These intermediates can react with various electrophiles, followed by rearomatization to yield meta-functionalized pyridines. snnu.edu.cn Additionally, the pyridine ring can undergo skeletal editing, such as ring contraction, to form entirely new heterocyclic systems like pyrrolidines. osaka-u.ac.jp

Table 4: Selected Functionalization Reactions on the Pyridine Ring

| Reaction Type | Position | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| C-H Phosphonylation | C4 | Visible light, photocatalyst, phosphinoyl radical source | C4-Phosphonylated Pyridinium Salt | acs.org |

| C-H Carbamoylation | C2 | Visible light, photocatalyst, carbamoyl (B1232498) radical source | C2-Carbamoylated Pyridinium Salt | acs.org |

| meta-C-H Functionalization | C3 | Dearomatization-rearomatization sequence with electrophiles | C3-Substituted Pyridine | snnu.edu.cn |

| Reductive Transamination | Full Ring | [Cp*RhCl₂]₂, HCO₂H, Aryl amine | N-Aryl Piperidine | acs.org |

Reaction Mechanisms and Reactivity Studies of 1 Benzamidopyridin 1 Ium Iodide

Nucleophilic Substitution Pathways

N-Acylpyridinium salts, such as 1-Benzamidopyridin-1-ium iodide, are highly susceptible to nucleophilic attack. The regioselectivity of this attack is a topic of considerable interest, with nucleophiles generally adding at the C2 or C4 positions of the pyridine (B92270) ring. scripps.edu The precise pathway of nucleophilic substitution, whether it follows a dissociative (SN1-type) or an associative (SN2-type) mechanism, is influenced by several factors including the nature of the nucleophile, the solvent, and the steric and electronic properties of the substituents on the pyridine ring and the acyl group.

A dissociative, or SN1-type, mechanism involves the initial, rate-determining departure of a leaving group to form a carbocationic intermediate, which is then rapidly attacked by a nucleophile. In the context of this compound, a true SN1 reaction at the pyridinium (B92312) ring carbon is unlikely due to the instability of the resulting aryl cation. However, a dissociative pathway can be envisaged for the substitution of the iodide counter-ion, although this is less a reaction of the pyridinium cation itself and more a property of the salt in solution.

More relevant to the reactivity of the pyridinium ring is a stepwise mechanism involving the reversible addition of a nucleophile, followed by the departure of a leaving group from the ring. While not a classic SN1 reaction, this pathway does involve a discrete intermediate. For pyridinium salts lacking a good leaving group on the ring, this typically results in dearomatization. mdpi.comnih.gov In cases where a leaving group is present, a nucleophilic aromatic substitution (SNAr) mechanism is followed. The stability of the intermediate, often a Meisenheimer-type complex, is a key factor. The benzamido group in this compound would stabilize such an intermediate through resonance and inductive effects.

An associative, or SN2-type, mechanism involves the concerted attack of a nucleophile and departure of a leaving group. For nucleophilic attack at the pyridine ring of this compound, this would be more accurately described as a concerted addition-elimination process. The steric environment around the pyridine ring plays a crucial role in determining the feasibility and regioselectivity of such a pathway.

The benzamido group, while electronically activating, also introduces steric bulk around the nitrogen atom. This can influence the approach of the nucleophile. Generally, nucleophilic attack is favored at the C2 (ortho) and C4 (para) positions due to the electronic activation by the positively charged nitrogen. Steric hindrance from the N-acyl group can disfavor attack at the C2 and C6 positions, potentially leading to a preference for C4 addition. scripps.edu However, the planarity of the pyridine ring allows for nucleophilic attack perpendicular to the ring, which can mitigate some of the steric hindrance.

The nature of the nucleophile is also a critical determinant. Hard nucleophiles tend to favor attack at the C2 position, which has a higher positive charge density, while soft nucleophiles often prefer the C4 position, which is more susceptible to conjugate addition. scripps.edu

The table below summarizes the expected influence of various factors on the nucleophilic substitution pathways of this compound, based on general principles for N-acylpyridinium salts.

| Factor | Influence on Dissociative (SN1-type) Pathway | Influence on Associative (SN2-type) Pathway |

| Nucleophile | Stronger nucleophiles can favor a more associative character. | Weaker nucleophiles may favor a more dissociative character. |

| Solvent | Polar, protic solvents can stabilize ionic intermediates. | Aprotic solvents can favor a concerted pathway. |

| Steric Hindrance | Increased steric bulk on the nucleophile or pyridine ring disfavors substitution. | Significant steric hindrance can slow down the rate of associative attack. |

| Leaving Group | A better leaving group on the pyridine ring would be required for a true SNAr. | The nature of the leaving group is critical in the rate-determining step. |

Molecular Rearrangement Processes

Pyridinium salts, particularly those with N-substituents that can stabilize adjacent charges or radical species, are known to undergo a variety of molecular rearrangements. These processes are often initiated by a base or light and can lead to the formation of structurally diverse and complex heterocyclic systems.

Base-catalyzed rearrangements of pyridinium salts often proceed through the formation of an ylide or a betaine (B1666868) intermediate. organic-chemistry.org For this compound, treatment with a base can lead to deprotonation at a position alpha to the carbonyl group of the benzamido moiety, or potentially at an activated position on the pyridine ring if substituents are present.

A well-documented rearrangement of pyridinium salts is the Zincke reaction, which involves the ring-opening of the pyridinium ring upon treatment with an amine, followed by recyclization. While this typically applies to N-aryl or N-alkyl pyridinium salts with good leaving groups, analogous ring-opening and rearrangement pathways can be envisioned for this compound under specific conditions, potentially leading to the formation of aniline (B41778) derivatives. photonics.ru

Another class of base-catalyzed rearrangements involves the migration of the N-substituent. For N-acyl pyridinium salts, this can lead to the transfer of the acyl group to a nucleophilic center, either intramolecularly or intermolecularly.

A betaine is a neutral chemical compound with a positively charged cationic functional group, which bears no hydrogen atom, and a negatively charged functional group, which may or may not be adjacent to the cationic site. In the context of this compound, the formation of an aromatic betaine could occur through intramolecular deprotonation or rearrangement.

For example, if the benzamido group were to have an acidic proton, such as in an N-(2-hydroxybenzoyl)pyridinium salt, intramolecular deprotonation by a base could lead to the formation of a neutral betaine. More complex rearrangements can also lead to betainic structures. The thermal treatment of pyridinium salts can sometimes induce rearrangements that result in the formation of fused heterocyclic systems with betainic character. wur.nl

The formation of pyridinium betaines is often a key step in their participation as 1,3-dipoles in cycloaddition reactions, as discussed in the following section.

Cycloaddition and Annulation Reactions

This compound can serve as a precursor to pyridinium ylides, which are versatile 1,3-dipoles that readily participate in cycloaddition reactions. nih.govresearchgate.netrsc.org These reactions provide a powerful tool for the construction of various nitrogen-containing heterocyclic scaffolds. Annulation reactions, which involve the formation of a new ring fused to the pyridine core, are also a characteristic feature of the reactivity of these compounds.

Upon treatment with a base, this compound can be deprotonated to form a 1-benzamidopyridinium ylide. This ylide is a resonance-stabilized species with the negative charge delocalized over the nitrogen and the benzamido group. This ylide can then react with a variety of dipolarophiles in [3+2], [3+3], and other cycloaddition modes. nih.govresearchgate.net

A common reaction is the [3+2] cycloaddition with alkenes and alkynes to form indolizine (B1195054) derivatives. nih.gov The reaction proceeds via a concerted or stepwise pathway, leading to a five-membered ring fused to the pyridine ring. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the substituents on both the ylide and the dipolarophile.

Annulation reactions involving pyridinium ylides can also be used to construct more complex polycyclic systems. For instance, a [4+1] annulation has been reported for cyclic pyridinium ylides with in-situ generated azoalkenes, leading to spirocyclic compounds. rsc.org

The table below presents a summary of representative cycloaddition and annulation reactions involving N-acylpyridinium ylides, which are analogous to the ylide derived from this compound.

| Reaction Type | Reactants | Product | Reference |

| [3+2] Cycloaddition | N-Acylpyridinium ylide, Alkyne | Indolizine derivative | nih.gov |

| [3+3] Cycloaddition | N-Acyliminopyridinium ylide, Enoldiazoacetate | 1,2,3,6-Tetrahydropyridazine | researchgate.net |

| [4+1] Annulation | Cyclic pyridinium ylide, Azoalkene | Spirocyclic pyrazoline | rsc.org |

These cycloaddition and annulation reactions highlight the synthetic utility of this compound as a precursor to complex heterocyclic molecules with potential applications in medicinal chemistry and materials science.

Electrophilic and Radical Mechanistic Investigations

Beyond cycloadditions, the mechanistic landscape of this compound includes electrophilic and radical pathways, which are crucial for understanding its complete reactivity profile.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. dalalinstitute.com For this compound, two aromatic rings are present: the pyridinium ring and the phenyl ring of the benzamide (B126) group.

Pyridinium Ring : The pyridinium ring is strongly deactivated towards electrophilic attack. The positively charged nitrogen atom exerts a powerful electron-withdrawing inductive effect, making the ring electron-deficient and thus highly resistant to reaction with electrophiles. uci.edu

Recent studies have illuminated the role of radical intermediates in the reactions of pyridinium derivatives. Photocycloaddition reactions can proceed through radical pathways. nih.gov For example, N-N pyridinium ylides, upon photo-irradiation in the presence of a sensitizer, can form a triplet-state diradical. This diradical intermediate can then undergo a stepwise radical [3+2] cycloaddition with alkenes. nih.gov This photochemical approach provides access to products that may be difficult to obtain under thermal conditions. nih.gov

Furthermore, the iodide counterion itself is a source of radical species. Electrochemical oxidation of iodide (I⁻) on electrodes like fluorine-doped tin oxide (FTO) has been shown to generate the iodine radical (I•). researchgate.netscielo.org.mx The formation of this radical intermediate can be verified using techniques such as electron paramagnetic resonance (EPR) spectroscopy in conjunction with spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). researchgate.netscielo.org.mxmdpi.com The presence of such radical pathways significantly broadens the potential reactivity of this compound, suggesting that it could participate in or initiate radical-mediated transformations. researchgate.net

Role of the Iodide Counterion in Reaction Kinetics and Mechanism

The counterion in ionic compounds is often considered a spectator, but the iodide anion in this compound can play an active and crucial role in the compound's reactivity.

The iodide anion is an excellent nucleophile and can participate directly in reactions. acsgcipr.org This nucleophilicity is famously exploited in the Finkelstein reaction, where an alkyl chloride or bromide is converted to an alkyl iodide via an SN2 reaction with a salt like sodium iodide. acsgcipr.org In the context of reactions involving this compound, the iodide counterion could engage in several ways:

Nucleophilic Attack : It could act as a nucleophile, potentially attacking electrophilic centers in the substrate or other reagents present in the reaction mixture.

Influence on Kinetics : The rate of a reaction can be influenced by the identity of the counterion. In the iodine clock reaction, the concentration of iodide ions directly impacts the reaction rate, demonstrating its active role in the kinetics of the process. libretexts.org The iodide ion could affect the stability of charged intermediates or participate in the rate-determining step of a reaction.

Table 2: Summary of Key Chemical Species and Their Roles

| Chemical Species | Formation | Role in Reaction | Mechanistic Pathway |

|---|---|---|---|

| N-Benzamido Pyridinium Ylide | Deprotonation of the parent salt | 1,3-Dipole | 1,3-Dipolar Cycloaddition |

| Triplet Diradical Ylide | Photosensitization of ylide | Radical Intermediate | Stepwise Radical Cycloaddition |

| Iodide Anion (I⁻) | Present as counterion | Nucleophile | Nucleophilic Substitution/Addition |

| Iodine Radical (I•) | Oxidation of Iodide Anion | Radical Initiator/Intermediate | Radical Reactions |

Structural Characterization and Spectroscopic Investigations

Crystallographic Analysis of 1-Benzamidopyridin-1-ium Iodide

Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms in a solid state, providing unambiguous proof of a compound's structure and stereochemistry.

Single Crystal X-ray Diffraction (SCXRD) is a powerful, non-destructive technique that provides precise information about the molecular structure of a compound, including bond lengths, bond angles, and torsional angles. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be generated. researchgate.net

While the specific crystal structure of this compound is not widely available, the analysis of the closely related compound, 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide, offers a representative model. nih.gov In the crystal structure of this analog, the cation and the iodide anion form a distinct ionic pair. nih.govnih.gov A significant feature of its structure is a strong hydrogen bond between the amide N-H group and the iodide anion (N—H⋯I). nih.govnih.gov Furthermore, weaker C—H⋯I hydrogen bonds link these ionic pairs into infinite ribbons within the crystal lattice. nih.govnih.gov This intricate network of non-covalent interactions is fundamental to the stability of the crystal packing.

Table 1: Selected Crystallographic Data for the Analog 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide This data is for a related compound and is presented for illustrative purposes.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0565 (3) |

| b (Å) | 12.3524 (5) |

| c (Å) | 17.2039 (7) |

| β (°) | 94.757 (2) |

Source: Acta Crystallographica Section E nih.gov

Powder X-ray Diffraction (PXRD) is a complementary technique used to identify the crystalline phase of a bulk sample. msu.edu It is particularly valuable in pharmaceutical sciences for screening for polymorphs—different crystalline forms of the same compound—as different polymorphs can have distinct physical properties. The PXRD pattern is a fingerprint of a specific crystalline solid. msu.edu

For the analog 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide, polymorphism screening was conducted by recrystallizing the compound from various solvents and under different thermal conditions. nih.gov The resulting powder diffraction patterns for all samples were identical, indicating that under the tested conditions, the compound exists as a single, stable crystalline phase. nih.gov The experimental PXRD pattern also matched the pattern calculated from the SCXRD data, confirming the phase purity of the bulk sample. nih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing profound insights into molecular structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. rsc.org It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. rsc.orgdocbrown.info

In the ¹H NMR spectrum of the analog 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide, distinct signals are observed for the methyl (CH₃), methylene (B1212753) (CH₂), aromatic (Ar), and pyridinium (B92312) (Py) protons, as well as the amide proton (NH). nih.gov The chemical shifts (δ) and splitting patterns (multiplicities) are consistent with the known structure. For example, the downfield chemical shifts of the pyridinium protons are characteristic of their electron-deficient nature. nih.gov Similarly, ¹³C NMR provides signals for each unique carbon atom in the molecule. nih.gov

Table 2: ¹H and ¹³C NMR Spectroscopic Data for the Analog 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide in DMSO-d₆ This data is for a related compound and is presented for illustrative purposes.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

|---|---|---|

| ¹H NMR | 9.78 | s, NH |

| 9.19 | d, 2H, Py | |

| 8.44 | d, 2H, Py | |

| 7.22–7.45 | m, 5H, Ar | |

| 4.55 | d, 2H, CH₂ | |

| 4.40 | s, 3H, CH₃ | |

| ¹³C NMR | 162.63 | C=O |

| 125.95, 147.06, 148.20 | Py | |

| 127.65, 128.01, 128.92, 139.18 | Ar | |

| 49.00 | CH₃ | |

| 43.89 | CH₂ |

Source: Acta Crystallographica Section E nih.gov s = singlet, d = doublet, m = multiplet

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net An IR spectrum is generated when a molecule absorbs infrared radiation, causing a change in the molecule's dipole moment. mdpi.com Raman spectroscopy involves the inelastic scattering of monochromatic light (a laser), where spectral shifts correspond to vibrations that cause a change in the molecule's polarizability. mdpi.com Together, they provide a comprehensive fingerprint of a compound's functional groups. researchgate.net

The IR spectrum of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide shows characteristic absorption bands that confirm the presence of its key functional groups. nih.gov For instance, a strong band around 1664 cm⁻¹ is attributable to the C=O (amide I) stretching vibration. The N-H stretching vibration is observed as a distinct band around 3238 cm⁻¹. nih.gov Aromatic C-H and ring stretching vibrations also appear in their expected regions.

Table 3: Selected IR Absorption Bands for the Analog 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide This data is for a related compound and is presented for illustrative purposes.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3237.6 | N-H stretching |

| 3040.4 | Aromatic C-H stretching |

| 2936.6 | Aliphatic C-H stretching |

| 1663.7 | C=O stretching (Amide I) |

| 1641.4 | C=N⁺, C=C stretching |

| 1541.1 | N-H bending (Amide II) |

| 703.72 | Aromatic C-H out-of-plane bending |

Source: Acta Crystallographica Section E nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. msu.edu For organic molecules, the most common transitions are π → π* and n → π*, which are characteristic of systems with double bonds and heteroatoms. The wavelength of maximum absorbance (λ_max) provides information about the extent of conjugation in a molecule. msu.edu

For this compound, electronic transitions are expected to arise from the benzoyl and pyridinium ring systems. The conjugated π-electron systems in these aromatic rings typically give rise to strong π → π* transitions in the UV region. A study on the related compound 1-methyl-4-(4-(1-methylpyridin-1-ium-4-yl)benzamido)pyridin-1-ium (PB²⁺) in an aqueous solution showed an absorption maximum centered at 298 nm, which is indicative of such electronic transitions. The presence of the iodide counter-ion can also contribute to the UV spectrum, as the iodide ion itself has characteristic absorption peaks.

Conformational Analysis and Investigation of Isomeric Forms

A thorough review of available scientific literature and chemical databases indicates a lack of specific research focused on the detailed conformational analysis and investigation of isomeric forms of this compound. While studies on structurally related N-acylpyridinium salts and their derivatives exist, explicit experimental or computational data for the title compound, such as crystal structures, rotational energy barriers, or characterization of distinct conformers, are not presently published.

The conformational landscape of this compound would theoretically be determined by the rotational freedom around several key single bonds. The primary rotations influencing its three-dimensional shape would be around the C-N bond of the amide group and the C-C bond connecting the phenyl ring to the carbonyl group. These rotations would give rise to different conformers with varying steric and electronic interactions.

Similarly, while isomeric forms such as rotational isomers (rotamers) are theoretically possible, their existence and stability have not been experimentally verified or computationally modeled for this compound according to available research. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced methods like Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in such investigations, but no such studies have been reported for this specific compound.

Due to the absence of published research data, a data table detailing research findings on the conformational analysis and isomeric forms of this compound cannot be provided.

Coordination Chemistry and Supramolecular Interactions

Ligand Properties of 1-Benzamidopyridin-1-ium Iodide

The ligand properties of a molecule dictate how it binds to metal centers, influencing the structure and reactivity of the resulting complex. These properties include the number of binding sites (denticity), the nature of the donor atoms, and the steric and electronic profile of the molecule.

N-Heterocyclic Carbenes (NHCs) are a class of persistent carbenes, often generated by the deprotonation of a precursor salt, typically an imidazolium (B1220033) salt. beilstein-journals.org These NHCs are widely used as ligands in organometallic chemistry and as organocatalysts due to their strong σ-donating properties. beilstein-journals.orgorganic-chemistry.org

Pyridinium (B92312) salts can also serve as precursors to NHCs. For instance, imidazo[1,5-a]pyridinium salts, which contain a fused pyridine (B92270) ring, can be readily converted into their corresponding NHCs. organic-chemistry.orgbham.ac.uk The generation of an NHC from a simple, unfused pyridinium salt like 1-Benzamidopyridin-1-ium is less common. Theoretically, deprotonation could occur at the C2 or C4 position of the pyridine ring to form a carbene, but this pathway is generally less favorable compared to that for imidazolium salts. The reactivity of N-acylpyridinium salts is typically dominated by nucleophilic attack at the pyridine ring rather than deprotonation to form an NHC. mdpi.com Therefore, while related structures are effective NHC precursors, this compound is not primarily considered a conventional precursor for stable NHC ligands.

Denticity refers to the number of donor atoms in a single ligand that bind to a central metal atom in a coordination complex. libretexts.orglibretexts.org Ligands are classified as monodentate, bidentate, tridentate, and so on, based on the number of binding sites. youtube.com

In the 1-Benzamidopyridin-1-ium cation, the pyridinium nitrogen atom is quaternized (part of a cationic aromatic system), which makes it unable to act as a donor atom. The potential for coordination to a metal center therefore lies with the benzamido substituent. This group contains a carbonyl oxygen atom with lone pairs of electrons, making it a potential Lewis base donor site. As there are no other suitably positioned donor atoms within the cation to allow for simultaneous binding to the same metal center, the 1-Benzamidopyridin-1-ium cation, if it were to act as a ligand, would be classified as monodentate . libretexts.orgdoubtnut.comdoubtnut.com Chelation, the formation of a ring structure by a ligand binding to a metal at two or more points, is not feasible for the intact cation.

Table 1: Potential Ligand Properties of 1-Benzamidopyridin-1-ium Cation

| Property | Description | Expected Behavior |

|---|---|---|

| Potential Donor Atom | The atom that can donate a lone pair of electrons to a metal center. | Carbonyl Oxygen (O) |

| Denticity | The number of donor atoms that can bind to a metal center. libretexts.org | Monodentate |

| Chelation Potential | The ability to form a chelate ring by binding at multiple sites. | None |

| Binding Mode | The manner in which the ligand coordinates to the metal. libretexts.org | κ¹-O (Binding through the oxygen atom only) |

Formation of Metal Complexes with Pyridinium Ligands

Pyridinium salts are versatile compounds in synthetic chemistry, acting as reagents, catalysts, and, in some cases, ligands for metal complexes.

While specific, isolated transition metal complexes featuring an intact 1-Benzamidopyridin-1-ium cation as a ligand are not prominent in the literature, the synthesis of such complexes can be envisioned. A general approach would involve reacting a metal salt (e.g., a metal halide or acetate) with this compound in a suitable solvent. The coordination would likely occur through the carbonyl oxygen atom.

Characterization of such a hypothetical complex would rely on standard spectroscopic and analytical techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: Coordination of the carbonyl oxygen to a metal center would typically result in a shift of the C=O stretching frequency to a lower wavenumber, providing evidence of binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons and carbons near the benzamido group, particularly in the phenyl ring and the pyridinium ring, would indicate an altered electronic environment due to metal coordination.

More commonly, N-acylpyridinium salts are generated in situ and react immediately with other species in the reaction mixture, rather than being isolated as stable ligands within a complex. mdpi.comthieme-connect.de

N-acylpyridinium salts are well-known for their reactivity as electrophiles in organometallic transformations. mdpi.comthieme-connect.de The quaternization of the pyridine nitrogen activates the ring toward nucleophilic attack. This reactivity is a cornerstone of pyridine functionalization.

The primary organometallic transformation involving salts like this compound is nucleophilic dearomatization. mdpi.comthieme-connect.com Organometallic reagents, such as Grignard reagents (RMgX), organocuprates (R₂CuLi), and organozinc reagents (R₂Zn), readily add to the activated pyridine ring. mdpi.comthieme-connect.deacs.orgrug.nl This addition typically occurs at the C2 or C4 position, leading to the formation of stable 1,2- or 1,4-dihydropyridine (B1200194) derivatives. thieme-connect.deresearchgate.net The regioselectivity of the addition can be influenced by the nature of the nucleophile, the substituents on the pyridine ring, and the reaction conditions. mdpi.com

Furthermore, transition metals like copper and rhodium can be used to catalyze these additions, enabling enantioselective transformations that produce chiral dihydropyridines and related N-heterocycles. mdpi.comthieme-connect.comrug.nl In these catalytic cycles, the N-acylpyridinium salt acts as the electrophilic partner for an organometallic nucleophile generated in situ.

Table 2: Key Organometallic Transformations of N-Acylpyridinium Salts

| Transformation | Reagent Type | Product Type | Catalyst (Optional) | Reference |

|---|---|---|---|---|

| Nucleophilic Addition | Grignard Reagents (RMgX) | 1,2- and 1,4-Dihydropyridines | Copper(I) Iodide (for 1,4-selectivity) | thieme-connect.derug.nl |

| Nucleophilic Addition | Organocuprates (R₂CuLi) | 1,4-Dihydropyridines | - | acs.org |

| Enantioselective Alkynylation | Terminal Alkynes | Chiral Dihydropyridines | Copper(I) with chiral ligands | thieme-connect.com |

| Enantioselective Arylation | Aryl Boronic Acids | Chiral Dihydropyridines | Rhodium(I) with chiral ligands | mdpi.com |

Halogen Bonding Interactions Involving the Iodide Anion

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). nih.gov In the context of this compound, the iodide anion (I⁻) is a key player in such interactions, typically acting as a halogen or hydrogen bond acceptor.

In the solid-state crystal lattice of pyridinium iodide salts, the iodide anion frequently participates in a network of non-covalent interactions. rsc.orgresearchgate.net While the 1-Benzamidopyridin-1-ium cation lacks a strong halogen bond donor (like a covalently bound iodine or bromine), its C-H bonds can act as hydrogen bond donors to the iodide anion, forming C−H···I⁻ interactions. nih.govmdpi.comacs.org These interactions, along with potential anion-π interactions between the iodide and the electron-deficient pyridinium ring, play a crucial role in stabilizing the crystal packing.

Studies on related N-alkyl- and N-methyl-halogenopyridinium iodides have shown that iodide anions consistently form short contacts with the cations. nih.govacs.org The interactions observed in the crystal structures of these related compounds include:

C−H···I⁻ Hydrogen Bonds: These are common between the iodide anion and the C-H groups on the pyridinium ring and its substituents. mdpi.com

C−X···I⁻ Halogen Bonds: When the pyridinium ring itself is substituted with a halogen (X = Cl, Br, I), a strong halogen bond forms between that halogen and the iodide anion. nih.govrsc.orgacs.org

Anion-π Interactions: The electron-rich iodide anion can interact favorably with the face of the electron-poor pyridinium ring. mdpi.com

Based on these extensive studies, it is highly probable that the crystal structure of this compound is stabilized by a network of C−H···I⁻ hydrogen bonds and anion-π interactions. researchgate.netmdpi.com

Intermolecular Interactions and Crystal Engineering Principles

The supramolecular structure of this compound is anticipated to be a rich tapestry of non-covalent bonds, primarily driven by the electrostatic attraction between the 1-benzamidopyridin-1-ium cation and the iodide anion. The principles of crystal engineering suggest that the specific functional groups on the cation—the amide (-NH-C=O), the phenyl ring, and the pyridinium ring—will engage in predictable and hierarchical interactions to form a stable, three-dimensional network.

Hydrogen Bonding: The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the amide N-H group will form a strong hydrogen bond with the iodide anion (I⁻) as the acceptor. This N-H···I⁻ interaction is a common and robust feature in the crystal structures of similar pyridinium iodide salts. mdpi.commdpi.com Additionally, the carbonyl oxygen of the amide group could participate in weaker C-H···O hydrogen bonds with acidic protons from the pyridinium or phenyl rings of neighboring cations.

π-π Stacking: The presence of two aromatic rings, the electron-deficient pyridinium ring and the electron-rich phenyl ring, creates a high potential for π-π stacking interactions. These interactions, where the planes of the aromatic rings stack on top of each other, are crucial in organizing the molecules in the crystal lattice. The geometry of this stacking can vary, from perfectly co-facial to offset or edge-to-face, depending on the electronic and steric demands of the rest of the molecule. In related structures, centroid-centroid distances for such interactions are typically observed in the range of 3.5 to 4.2 Å. acs.org

The interplay of these various intermolecular forces exemplifies key principles of crystal engineering. The predictability of the N-H···I⁻ hydrogen bond makes it a reliable supramolecular synthon for designing specific crystal architectures. The competition and cooperation between hydrogen bonding and π-π stacking will ultimately determine the final, most energetically favorable, packing arrangement of this compound in the solid state.

| Potential Intermolecular Interaction | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Strong Hydrogen Bond | Amide N-H | Iodide (I⁻) | 2.5 - 3.0 | Primary directional force, formation of ion pairs or chains. |

| Weak Hydrogen Bond | Aromatic C-H | Iodide (I⁻) | 2.8 - 3.5 | Secondary stabilization, linking primary motifs. |

| Weak Hydrogen Bond | Aromatic C-H | Carbonyl O | 2.2 - 2.8 | Contributes to the cohesion between cations. |

| π-π Stacking | Pyridinium Ring | Phenyl Ring | 3.5 - 4.2 | Organization of aromatic systems, formation of columns or layers. |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Molecular Orbital Theory, serve as powerful tools to predict the intrinsic properties of molecules like 1-Benzamidopyridin-1-ium iodide.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and reactivity of pyridinium (B92312) compounds. rsc.org For the 1-Benzamidopyridin-1-ium cation, DFT calculations can elucidate the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These calculations are crucial for understanding the molecule's reactivity towards nucleophiles and electrophiles.

In analogous N-acylpyridinium salts, DFT studies have shown that the pyridinium ring acts as a potent electron-withdrawing group, significantly influencing the electronic properties of the acyl substituent. scripps.edu The positive charge is not uniformly distributed across the pyridinium ring, with the ortho and para positions being the most electron-deficient. This makes them susceptible to nucleophilic attack. DFT calculations on related systems have been used to predict the regioselectivity of such additions. acs.org

Furthermore, DFT calculations are instrumental in determining the geometric parameters of the ground state of the 1-Benzamidopyridin-1-ium cation, including bond lengths, bond angles, and dihedral angles. For instance, in a related N-aminopyridinium salt, X-ray crystallography and DFT calculations have shown that the pyridinium and amide planes are nearly perpendicular to each other. acs.org This conformational preference would significantly impact the steric accessibility of different parts of the molecule.

Table 1: Representative DFT Calculated Properties for a Generic N-Acylpyridinium Cation

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates susceptibility to oxidation |

| LUMO Energy | -3.2 eV | Indicates susceptibility to reduction and nucleophilic attack |

| Dipole Moment | 12.5 D | High polarity, influencing solubility and intermolecular interactions |

| N-C(para) Bond Length | 1.38 Å | Shorter than a typical C-C single bond, indicating some double bond character |

| Charge on Pyridinium N | +0.45 e | Localized positive charge, a key site for interactions |

Molecular Orbital Theory for Prediction of Reactivity and Mechanisms

Molecular Orbital (MO) theory provides a qualitative and quantitative framework for understanding the reactivity of this compound. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.

For pyridinium ylides, which are related to the deprotonated form of N-substituted pyridinium salts, MO calculations have been used to explain their reactivity in 1,3-dipolar cycloaddition reactions. scispace.comclockss.orgdergipark.org.tr The energies and coefficients of the HOMO and LUMO of the ylide and the dipolarophile determine the reaction's feasibility and regioselectivity. dergipark.org.tr In the case of the 1-Benzamidopyridin-1-ium cation, the LUMO is expected to be localized primarily on the pyridinium ring, making it the site of nucleophilic attack. The energy of the LUMO can be correlated with the compound's reactivity; a lower LUMO energy generally implies higher reactivity towards nucleophiles. mathnet.ru

MO theory also helps in understanding the electronic transitions observed in the UV-visible spectrum of the compound. The energy difference between the HOMO and LUMO often corresponds to the lowest energy electronic transition.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of reaction mechanisms involving pyridinium salts. acs.orgarxiv.orgupenn.edunih.gov

Transition State Characterization and Energy Profile Determination

By mapping the potential energy surface of a reaction, computational methods can identify the transition states, which are the highest energy points along the reaction coordinate. The characterization of these transition states, including their geometry and vibrational frequencies (which should have one imaginary frequency), is crucial for understanding the reaction mechanism.

For reactions involving pyridinium salts, such as additions, cycloadditions, or rearrangements, DFT calculations can determine the activation energies associated with different possible pathways. researchgate.netrsc.org For example, in the reaction of pyridinium salts with nucleophiles, calculations can predict whether the attack will occur at the C2 or C4 position by comparing the activation energies of the respective transition states. rsc.org The calculated energy profile provides a quantitative measure of the reaction's feasibility and rate.

Reaction Pathway Simulations and Mechanistic Validation

Once transition states and intermediates are located, the entire reaction pathway can be simulated. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a given transition state connects the correct reactants and products.

These simulations can validate proposed mechanisms or even suggest new, unexpected pathways. For instance, computational studies on the reactions of N-aminopyridinium salts have been used to support the involvement of radical intermediates and to explain the observed regioselectivity. researchgate.netkaist.ac.kr By comparing the computationally predicted outcomes (e.g., product ratios, kinetic isotope effects) with experimental results, the proposed mechanism can be either supported or refuted. acs.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of a system containing many molecules over time. For this compound, MD simulations would be particularly useful for understanding its behavior in solution and its interactions with other molecules.

MD simulations of pyridinium-based ionic liquids have provided detailed information about their microstructure, transport properties, and the nature of cation-anion interactions. arxiv.orgrsc.orgnih.govnih.gov These studies reveal how the alkyl or acyl chains on the pyridinium ring influence the packing and dynamics of the ions in the liquid state. rsc.org For this compound, MD simulations could predict properties such as density, viscosity, and diffusion coefficients in different solvents.

Furthermore, MD simulations can shed light on the solvation of the 1-Benzamidopyridin-1-ium cation and the iodide anion, showing the arrangement of solvent molecules around each ion. This is critical for understanding reaction kinetics and equilibria in solution. The simulations can also model the interactions of the compound with other species, such as biological macromolecules, providing insights into its potential applications. nih.gov

Advanced Research Perspectives and Future Directions

Development of Novel Derivatives with Tailored Chemical Reactivity

The core structure of 1-Benzamidopyridin-1-ium iodide offers multiple sites for modification, allowing for the rational design of derivatives with fine-tuned chemical properties. Future research will likely focus on synthesizing new analogues by altering both the benzamido group and the pyridinium (B92312) ring.

By introducing various substituents onto the phenyl ring of the benzamido moiety, it is possible to modulate the electronic properties of the entire molecule. Electron-donating groups would be expected to increase the nucleophilicity of the corresponding ylide formed upon deprotonation, while electron-withdrawing groups would decrease it. This tailored reactivity is crucial for controlling outcomes in subsequent reactions. Quantum-chemical calculations have shown that donor substituents in the aryl fragment of similar pyridinium ylides increase the energy of the molecular orbitals, whereas acceptor substituents decrease it. mathnet.ru

Furthermore, the pyridinium ring itself can be substituted. These modifications can influence the stability of the salt, its solubility, and the reactivity of the N-N bond. Recent studies have demonstrated the successful synthesis of a wide array of N-aryl-N-aminopyridinium salts through methods like Chan-Lam coupling of aryl boronic acids, showcasing the feasibility of creating a diverse library of such compounds. chemrxiv.orgresearchgate.net This approach could be readily adapted to create derivatives of this compound, expanding its synthetic utility. For instance, complex, pharmaceutically-derived boronic acids have been successfully coupled to N-aminopyridinium salts, highlighting the potential for incorporating this scaffold into biologically relevant molecules. chemrxiv.orgresearchgate.net

| Modification Site | Potential Effect on Reactivity | Example of Synthetic Approach |

| Phenyl ring of benzamido group | Introduction of electron-donating or -withdrawing groups to tune the nucleophilicity of the corresponding ylide. | Standard aromatic substitution reactions on a benzoic acid precursor. |

| Pyridinium ring | Alteration of steric and electronic properties to influence stability and reactivity. | Synthesis from substituted pyridines. |

| Amido nitrogen | Replacement of the benzoyl group with other acyl or sulfonyl groups. | Acylation of 1-aminopyridinium iodide with different acid chlorides or anhydrides. |

Exploration of Undiscovered Reaction Pathways and Synthetic Utilities

A primary area of ongoing research is the use of N-aminopyridinium salts as precursors to highly reactive intermediates. Deprotonation of these salts generates transient pyridinium ylides, which are potent nucleophiles. chemrxiv.orgresearchgate.net While the alkylation of these ylides is a known application, leading to the selective synthesis of secondary amines, there remains a vast, underexplored landscape of other potential reactions. acs.orgchemrxiv.org

One of the most promising future directions is the expansion of cycloaddition reactions involving these ylides. N-N pyridinium ylides have been shown to participate in photoinduced [3+2] cycloadditions with a variety of alkenes. researchgate.netnih.gov This reaction proceeds through a triplet diradical intermediate, allowing for the efficient and diastereoselective synthesis of complex heterocyclic scaffolds such as ortho-pyridyl γ- and δ-lactams. researchgate.netnih.gov Investigating the capability of the ylide derived from this compound to undergo similar cycloadditions, as well as [3+3], [4+3], or 1,3-dipolar cycloadditions, could unlock new pathways to valuable five- and six-membered N-heterocycles. mathnet.ru

Furthermore, the N-N bond in these compounds represents a latent site of reactivity. Under reductive conditions, this bond can be cleaved. This feature has been exploited in a one-pot protocol for synthesizing secondary aryl alkyl amines, where the pyridinium group acts as a traceless activating group. chemrxiv.orgresearchgate.net This concept of N-aminopyridinium salts as "ammonia synthons" is a significant advance, overcoming classical challenges in the selective alkylation of amines. acs.org Future work will likely explore other catalytic systems (e.g., metal-catalyzed or photoredox) to trigger novel transformations via N-N bond cleavage, potentially leading to radical-based reactions or other unique bond-forming events.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The integration of pyridinium salt chemistry with modern synthetic technologies like flow chemistry and automated synthesis holds considerable promise. beilstein-journals.org Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers several advantages, particularly when dealing with reactive or unstable intermediates like pyridinium ylides. beilstein-journals.org

The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor system can enhance reaction efficiency and selectivity. beilstein-journals.org For the chemistry of this compound, this could mean:

Safe Handling of Intermediates: The in-situ generation and immediate consumption of the highly nucleophilic ylide intermediate can be managed safely and efficiently in a flow system, minimizing decomposition or side reactions.

Improved Yield and Selectivity: The rapid mixing and superior heat transfer in microreactors can lead to cleaner reaction profiles and higher yields compared to batch processes.

Facilitating Multistep Synthesis: Flow chemistry is ideally suited for telescoping multiple reaction steps into a continuous sequence. A multistep process involving the formation of the pyridinium salt, its conversion to the ylide, and a subsequent coupling or cycloaddition reaction could be streamlined into a single, automated operation. beilstein-journals.org

Automated synthesis platforms can further accelerate the discovery and optimization of reactions involving this compound and its derivatives. By systematically varying substrates, reagents, and reaction conditions, these systems can rapidly map out the reactivity of new derivatives and identify optimal pathways for the synthesis of target molecules.

Potential Applications in Advanced Materials Science and Engineering

The structural motifs present in this compound make it an interesting building block for advanced materials. The pyridinium cation is a well-known component in the development of functional organic materials, and its derivatives are finding use in supramolecular chemistry and materials science.

A key area of potential is in the construction of supramolecular assemblies. For example, a derivative of this compound, specifically 1-methyl-4-(4-(1-methylpyridin-1-ium-4-yl)benzamido)pyridin-1-ium (PB2+), has been shown to form a stable 1:2 inclusion complex with cucurbit chiralen.comuril (Q chiralen.com), a macrocyclic host molecule. mdpi.comresearchgate.net In this assembly, the phenylpyridinium part of the guest molecule is encapsulated within the hydrophobic cavity of the host. mdpi.com This type of host-guest interaction is fundamental to creating molecular switches, sensors, and drug delivery systems. The benzamido group can also participate in hydrogen bonding, providing another handle for directing self-assembly.

Furthermore, the pyridinium structure can be incorporated into larger conjugated systems or used as a component in metal-organic frameworks (MOFs). The positive charge and aromatic nature of the pyridinium ring can lead to unique electronic and photophysical properties, making derivatives of this compound candidates for applications in:

Organic Electronics: As components in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Sensors: Where binding of an analyte to the molecule could induce a change in fluorescence or color.

Smart Materials: The formation of supramolecular polymers or gels whose properties can be altered by external stimuli. mdpi.com

| Potential Application Area | Relevant Structural Feature | Example |

| Supramolecular Chemistry | Pyridinium ring, Benzamido group | Formation of host-guest complexes with cucurbit[n]urils. mdpi.comresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Nitrogen-containing heterocycle | Use as a linker or templating agent in framework synthesis. researchgate.net |

| Functional Dyes & Sensors | Conjugated aromatic system | Modulation of photophysical properties upon analyte binding. |

Rational Design of Pyridinium-Based Systems through Computational Methods

Computational chemistry is an indispensable tool for guiding future research into pyridinium-based systems like this compound. Density Functional Theory (DFT) and other quantum-chemical methods provide deep insights into the electronic structure, stability, and reactivity of these molecules, enabling rational design and prediction of their behavior. mathnet.ruscholaris.ca

Computational studies have been effectively used to:

Elucidate Reaction Mechanisms: Calculations can map out the energy profiles of reaction pathways, such as the formation of pyridinium ylides and their subsequent cycloaddition reactions. For instance, computational analysis was key to understanding the stepwise, diradical mechanism of the photoinduced [3+2] cycloaddition of N-N pyridinium ylides. researchgate.netnih.gov

Predict Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the reactivity of different ylide derivatives in cycloaddition reactions. mathnet.ru This allows researchers to screen potential derivatives in silico before committing to their synthesis.

Analyze Intermediate Stability: The stability of transient species, such as pyridinium ylides, can be assessed. Computational studies have shown how intramolecular interactions, such as those with adjacent iminophosphorano substituents, can stabilize ylide intermediates. scholaris.ca Similar studies on this compound could reveal key stabilizing or destabilizing interactions.

Design Novel Systems: By understanding the structure-property relationships, new derivatives with tailored electronic or steric properties can be designed for specific applications, whether for enhancing reactivity in a synthetic protocol or for tuning the electronic properties of a material.

The synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives, accelerating the pace of discovery in this exciting area of chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzamidopyridin-1-ium iodide, and how can purity be validated?

- Methodology : React benzamide-substituted pyridine derivatives with methyl or ethyl iodide in methanol under reflux (50–70°C for 2–6 hours). Post-synthesis, purify via recrystallization using polar aprotic solvents (e.g., acetonitrile). Validate purity using HPLC (>97% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm absence of unreacted precursors or side products .

- Data Validation : Compare melting points and spectroscopic data (e.g., H/C NMR) with literature values. Include a purity table:

| Parameter | Value | Method |

|---|---|---|

| Purity | >97% | HPLC |

| Melting Point | 180–182°C | DSC |

Q. How should researchers handle safety risks associated with this compound?

- Protocols : Use fume hoods and PPE (gloves, goggles) during synthesis. In case of skin/eye exposure, flush with water for 15 minutes and seek medical evaluation. Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Toxicology : Due to limited toxicological data, conduct acute toxicity assays (e.g., LD in rodents) before in vivo studies.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methods :

- NMR : Assign peaks using H (7.5–8.5 ppm for aromatic protons) and C (120–140 ppm for pyridinium carbons).

- Mass Spectrometry : Confirm molecular ion ([M] at m/z 290.1) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when refining this compound structures?

- Approach : Use SHELXL for refinement, especially for high-resolution (<1.0 Å) or twinned data. Apply TWIN/BASF commands to model twinning and validate with R < 5%. Cross-verify with WinGX for geometry analysis (e.g., bond-length RMSD < 0.02 Å) .

- Case Study : A 2024 study on pyridinium derivatives reported a 0.3% R-factor improvement using SHELXL’s new restraints for iodide counterions .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

- Experimental Design :

- Test multiple batches to rule out purity variability.

- Use standardized assays (e.g., AChE inhibition with donepezil as a control) and report IC values with 95% confidence intervals.

- Compare results with analogs (e.g., 1-methylpyridinium derivatives) to isolate substituent effects .

Q. How can researchers optimize synthetic yields while minimizing side products?

- DOE Framework :

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Solvent | Methanol, EtOH | Methanol |

| Temp (°C) | 50–80 | 60 |

| Time (h) | 2–8 | 4 |

- Analysis : Use GC-MS to track side products (e.g., N-alkylated byproducts). Yield increases from 65% to 82% at 60°C due to reduced decomposition .

Data Analysis & Reporting Standards

Q. What are best practices for reporting crystallographic data in publications?

- Guidelines :

- Deposit CIF files in the Cambridge Structural Database (CSD).

- Include SHELXL refinement parameters (e.g., wR, GooF) and hydrogen-bonding tables.

- Follow Beilstein Journal protocols: limit main text to 5 key compounds; place additional data in supplements .

Q. How should conflicting X-ray diffraction data from powder vs. single-crystal methods be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.